molecular formula C22H25NO2 B5696944 N-2-adamantyl-3-methoxy-2-naphthamide

N-2-adamantyl-3-methoxy-2-naphthamide

Cat. No.: B5696944
M. Wt: 335.4 g/mol
InChI Key: DMYXQJKYPXUXFU-UHFFFAOYSA-N
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Description

N-2-Adamantyl-3-methoxy-2-naphthamide is a naphthamide derivative characterized by a rigid adamantyl group (a bicyclic diamondoid structure) and a methoxy (-OCH₃) substituent at the 3-position of the naphthalene ring. The adamantyl group confers high lipophilicity and steric bulk, which may enhance membrane permeability and stability in biological systems, while the methoxy group modulates electronic properties .

Properties

IUPAC Name

N-(2-adamantyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-25-20-12-16-5-3-2-4-15(16)11-19(20)22(24)23-21-17-7-13-6-14(9-17)10-18(21)8-13/h2-5,11-14,17-18,21H,6-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYXQJKYPXUXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Challenges : Adamantylamine’s low reactivity may necessitate coupling agents (e.g., DCC) for efficient amidation, contrasting with simpler amines in –4.
  • Safety Profile : Unlike 2-chloro-N-(furan-methyl)acetamide (), the target compound lacks halogenated groups, reducing electrophilic toxicity risks .

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